molecular formula C22H24N2O4 B2686899 1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline CAS No. 860789-37-3

1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline

Cat. No.: B2686899
CAS No.: 860789-37-3
M. Wt: 380.444
InChI Key: MSELVEFUVDXEPF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-6,8-dimethoxy-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a pyrroloquinoline core with multiple methoxy groups, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline can be achieved through various synthetic routes. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction can be catalyzed by Lewis acids such as BF3·OEt2 and carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient reaction conditions. The scalability of the Povarov reaction makes it suitable for large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-6,8-dimethoxy-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-6,8-dimethoxy-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)quinoline
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl

Uniqueness

1-(2,4-Dimethoxyphenyl)-6,8-dimethoxy-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline is unique due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features can enhance its lipophilicity, permeability, and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-13-16-8-9-24(18-7-6-14(25-2)11-19(18)27-4)22(16)17-10-15(26-3)12-20(28-5)21(17)23-13/h6-7,10-12H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSELVEFUVDXEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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